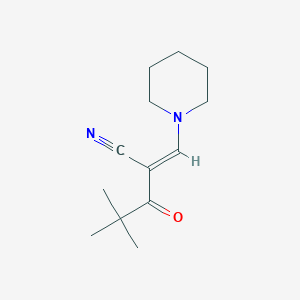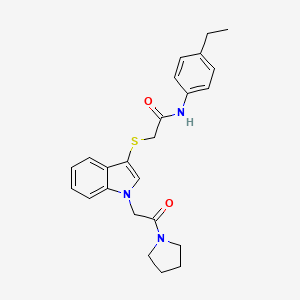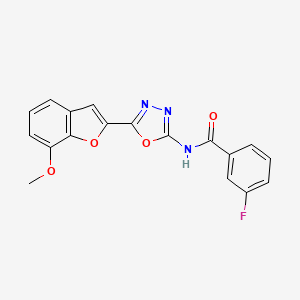
(E)-2-(2,2-二甲基丙酰)-3-哌啶-2-丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2,2-Dimethylpropanoyl)-3-piperidino-2-propenenitrile, also known as DMAPPN, is an important chemical compound that has been used in many different scientific research applications. It is a colorless, crystalline solid with a molecular weight of 206.29 g/mol and a melting point of 95-97 °C. DMAPPN is a versatile compound that can be used to synthesize a variety of other compounds. It is a valuable tool for scientists to use in their research and experiments.
科学研究应用
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of drugs due to their significant role in the pharmaceutical industry. The derivatives of piperidine, including the compound , have been studied for their potential in drug discovery and development.
Anticancer Agents: Piperidine derivatives have been explored for their anticancer properties. They are being utilized in different ways as anticancer agents, showing promise in the inhibition of cancer cell growth and metastasis .
Antiviral and Antimicrobial Agents: These compounds also exhibit antiviral and antimicrobial activities. Research has shown that piperidine derivatives can be effective against a range of viral and bacterial infections .
Analgesic and Anti-inflammatory Agents: The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for the treatment of pain and inflammation. They have been used to develop drugs that can alleviate these conditions .
Antihypertensive Agents: Piperidine derivatives have been investigated for their potential use as antihypertensive agents. They may play a role in managing high blood pressure and related cardiovascular conditions .
Neuroprotective Agents: There is interest in the neuroprotective effects of piperidine derivatives. They could contribute to the treatment of neurodegenerative diseases like Alzheimer’s disease .
Antipsychotic Agents: These compounds have been studied for their antipsychotic effects, which could be beneficial in treating psychiatric disorders .
Chemical Synthesis Applications
Piperidine derivatives are important synthetic blocks for constructing various organic compounds. They are used extensively in organic synthesis due to their versatility and reactivity.
Catalysis: Piperidine derivatives can act as catalysts in chemical reactions, facilitating the synthesis of complex molecules .
Building Blocks for Organic Synthesis: The compound can serve as a building block for the synthesis of a wide range of organic molecules, including medicinal products .
Biological Activity Research
Piperidine derivatives are used in the study of biological activity. They are important tools in understanding the mechanisms of action of various biological processes.
Binding Affinity Studies: These compounds can be used to study binding affinities in biological systems, which is crucial for drug design and development .
Enzyme Inhibition Studies: Piperidine derivatives are investigated for their ability to inhibit enzymes, which can lead to the development of new therapeutic agents .
Material Science Applications
The structural properties of piperidine derivatives make them suitable for applications in material science.
Organic Electronics: Piperidine derivatives can be used in the development of organic electronic materials due to their conductive properties .
Polymer Chemistry: They can also be incorporated into polymers to enhance their properties or to impart new functionalities .
属性
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-(piperidin-1-ylmethylidene)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)11(9-14)10-15-7-5-4-6-8-15/h10H,4-8H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMJCNQGZIVMG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCCCC1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

![5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2971052.png)

![1-(4-(Diethylamino)-2-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2971054.png)